Kojic Acid
Kojic Acid
Kojic acid is a pyranone that is 4H-pyran substituted by a hydroxy group at position 5, a hydroxymethyl group at position 2 and an oxo group at position 4. It has been isolated from the fungus Aspergillus oryzae. It has a role as a NF-kappaB inhibitor, an Aspergillus metabolite, a skin lightening agent, an EC 1.10.3.1 (catechol oxidase) inhibitor, an EC 1.10.3.2 (laccase) inhibitor, an EC 1.13.11.24 (quercetin 2,3-dioxygenase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and an EC 1.4.3.3 (D-amino-acid oxidase) inhibitor. It is an enol, a primary alcohol and a member of 4-pyranones. It derives from a hydride of a 4H-pyran.
Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound.
Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
123712-78-7
VCID:
VC0050453
InChI:
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
SMILES:
C1=C(OC=C(C1=O)O)CO
Molecular Formula:
C6H6O4
Molecular Weight:
142.11 g/mol
Kojic Acid
CAS No.: 123712-78-7
Main Products
VCID: VC0050453
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
CAS No. | 123712-78-7 |
---|---|
Product Name | Kojic Acid |
Molecular Formula | C6H6O4 |
Molecular Weight | 142.11 g/mol |
IUPAC Name | 5-hydroxy-2-(hydroxymethyl)pyran-4-one |
Standard InChI | InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 |
Standard InChIKey | BEJNERDRQOWKJM-UHFFFAOYSA-N |
SMILES | C1=C(OC=C(C1=O)O)CO |
Canonical SMILES | C1=C(OC=C(C1=O)O)CO |
Colorform | Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate Crystals Prisms, needles from acetone |
Melting Point | 153.5 °C 161°C |
Physical Description | Solid |
Description | Kojic acid is a pyranone that is 4H-pyran substituted by a hydroxy group at position 5, a hydroxymethyl group at position 2 and an oxo group at position 4. It has been isolated from the fungus Aspergillus oryzae. It has a role as a NF-kappaB inhibitor, an Aspergillus metabolite, a skin lightening agent, an EC 1.10.3.1 (catechol oxidase) inhibitor, an EC 1.10.3.2 (laccase) inhibitor, an EC 1.13.11.24 (quercetin 2,3-dioxygenase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and an EC 1.4.3.3 (D-amino-acid oxidase) inhibitor. It is an enol, a primary alcohol and a member of 4-pyranones. It derives from a hydride of a 4H-pyran. Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound. |
Solubility | Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene Soluble in water, acetone; slightly solluble in ether; insoluble in benzene Sparingly soluble in pyridine In water, 9.35X10+5 mg/L at 25 °C (est) |
Synonyms | 5-((3-aminopropyl)phosphinooxy)-2-(hydroxymethyl)-4H-pyran-4-one kojic acid kojyl-APPA |
Vapor Pressure | 3.21X10-6 mm Hg at 25 °C (est) |
PubChem Compound | 3840 |
Last Modified | Nov 11 2021 |
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